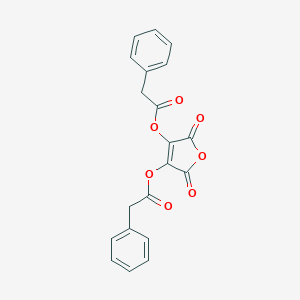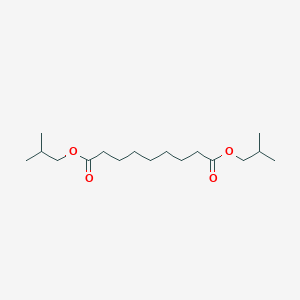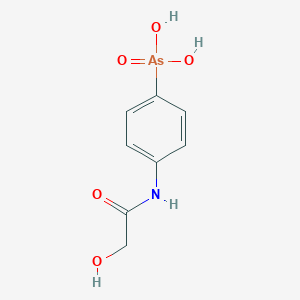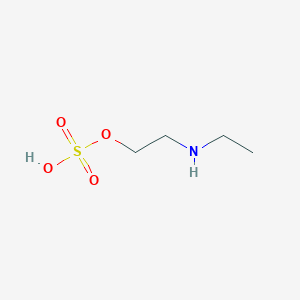
オクチルブチレート
概要
説明
Octyl butyrate: . It is an ester formed from the reaction of butanoic acid and octanol. This compound is known for its fruity odor and is commonly used in the flavor and fragrance industry .
科学的研究の応用
Octyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in pheromone signaling in certain insect species.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
作用機序
Target of Action
Octyl butyrate, also known as butanoic acid, octyl ester , is an ester compound. Esters are known to have a wide occurrence in nature and have important commercial uses .
Mode of Action
Esters, including octyl butyrate, undergo hydrolysis under both acidic and basic conditions to form alcohols and carboxylic acids . This reaction is catalyzed by enzymes known as esterases. The hydrolysis of esters is a critical step in the metabolism and bioactivation of many drugs and xenobiotics.
Biochemical Pathways
Octyl butyrate may influence several biochemical pathways. For instance, butyrate, a product of octyl butyrate hydrolysis, has been shown to affect the acetyl-CoA pathway . Butyrate-producing bacteria utilize the acetyl-coenzyme A (CoA) butyrate synthesizing pathway, which is significantly decreased by certain conditions such as chronic ethanol feeding .
Pharmacokinetics
Metabolism likely involves esterase-catalyzed hydrolysis, and excretion is probably via the renal route .
Result of Action
For example, it has been reported to increase energy expenditure via the activation of thermogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of octyl butyrate. For instance, the presence of certain bacteria in the gut can affect the production of butyrate . Additionally, the compound’s action can be influenced by factors such as pH and temperature, which can affect the rate of ester hydrolysis .
生化学分析
Biochemical Properties
It is known that esters like Octyl butyrate can undergo hydrolysis in the presence of acids or bases to form alcohols and carboxylic acids . This reaction could potentially interact with various enzymes and proteins within a biochemical system .
Cellular Effects
The cellular effects of Octyl butyrate are not well-documented. Butyrate, a related compound, has been shown to have significant effects on cellular processes. For instance, butyrate has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Esters like Octyl butyrate can undergo hydrolysis to form alcohols and carboxylic acids . This process could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Octyl butyrate in laboratory settings. A study on butyrate recovery using octyl acetate extraction has shown promising results, with 99.8% butyrate recovered from the fermentation broth .
Metabolic Pathways
Butyrate, a related compound, is known to be a vital mediator between gut microbiota and host metabolic health .
Transport and Distribution
It is known that esters like Octyl butyrate can pass through cell membranes due to their lipophilic nature .
Subcellular Localization
Due to its lipophilic nature, it is likely to be found within lipid-rich areas of the cell .
準備方法
Synthetic Routes and Reaction Conditions: Octyl butyrate can be synthesized through the esterification reaction between butanoic acid and octanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of octyl butyrate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards ester formation. The product is then purified through distillation .
化学反応の分析
Types of Reactions:
Reduction: It can be reduced to octanol and butanol using reducing agents like lithium aluminum hydride.
Transesterification: Octyl butyrate can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Butanoic acid and octanol.
Reduction: Octanol and butanol.
Transesterification: Various esters depending on the alcohol used.
類似化合物との比較
Octyl acetate: Another ester with a fruity odor, commonly used in flavors and fragrances.
Ethyl butyrate: Known for its pineapple-like smell, also used in the flavor industry.
Methyl butyrate: Has an apple-like odor and is used in flavorings.
Uniqueness: Octyl butyrate is unique due to its specific combination of butanoic acid and octanol, which gives it a distinct fruity odor that is different from other esters. Its longer carbon chain compared to ethyl or methyl butyrate results in different physical properties and applications .
特性
IUPAC Name |
octyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLNAUNEAKQYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059387 | |
| Record name | Butanoic acid, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a green herbaceous, parsley odour | |
| Record name | Octyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Octyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/17/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
224.00 to 226.00 °C. @ 760.00 mm Hg | |
| Record name | Octyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, soluble in alcohol; practically insoluble in water | |
| Record name | Octyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Octyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/17/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8549 (30°) | |
| Record name | Octyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/17/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
110-39-4 | |
| Record name | Octyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YEU4O369L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Octyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-55.6 °C | |
| Record name | Octyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insects are attracted to octyl butyrate?
A1: Octyl butyrate has been identified as an effective attractant for several insect species, including:
- Rose chafers (Macrodactylus subspinosus): Research has demonstrated the potent attractant properties of octyl butyrate, either alone or in combination with other compounds like valeric acid and hexanoic acid, for trapping rose chafers. [, , , ]
- Yellowjackets (Vespula spp.): Studies have shown significant attraction of yellowjackets, particularly the common western species Vespula pensylvanica, to octyl butyrate. [, ]
- Common wasps (Vespula vulgaris): Field tests in New Zealand beech forests indicate that octyl butyrate attracts common wasps, offering potential for monitoring and managing these invasive species. []
- Eye gnats (Diptera: Chloropidae): While not as effective as other compounds tested, octyl butyrate demonstrated notable attraction to Siphonella neglecta, a species of eye gnat. []
- Miridae bugs (Stenotus rubrovittatus and Trigonotylus caelestialium): Octyl butyrate is a key component of the sex pheromone blend for Trigonotylus caelestialium, a rice pest. It is used in combination with other pheromone components in multi-species lures for monitoring both T. caelestialium and Stenotus rubrovittatus. [, ]
Q2: How does octyl butyrate influence the oviposition behavior of the cabbage looper moth?
A2: Research suggests that cabbage looper moths (Trichoplusia ni) avoid plants damaged by other insects, potentially using octyl butyrate as a cue. Plants previously damaged by Trichoplusia ni, Spodoptera frugiperda larvae, or Bemisia tabaci adults released octyl butyrate, alongside methyl salicylate and indole, which undamaged plants did not emit. This suggests that octyl butyrate, in combination with other volatiles, may signal an unfavorable environment for oviposition to the cabbage looper moth. []
Q3: What is the role of octyl butyrate in plant-insect interactions beyond attraction?
A3: In wild parsnip (Pastinaca sativa), octyl butyrate is hypothesized to act as a carrier solvent for furanocoumarins, enhancing their penetration into herbivore integuments and gut walls. [] This suggests a role for octyl butyrate in plant defense mechanisms. Additionally, in New Zealand, where wild parsnip is invasive and has escaped its specialized herbivore, octyl butyrate is produced in higher proportions in flowers and is positively correlated with pollinator visitation. This suggests that enemy release may have allowed wild parsnip to increase production of volatiles like octyl butyrate to enhance pollinator attraction. []
Q4: What is the molecular formula and molecular weight of octyl butyrate?
A4: The molecular formula of octyl butyrate is C12H24O2. Its molecular weight is 196.32 g/mol.
Q5: How is the release of octyl butyrate from silicone rubber affected by molecular interactions?
A5: Studies have investigated the release of octyl butyrate from silicone rubber, a potential carrier for controlled release applications. Research indicates that while octyl butyrate generally exhibits Fickian diffusion from silicone rubber, its release can be influenced by the presence of other compounds. For example, the presence of octanol, capable of hydrogen bonding with the silicone rubber matrix, can impact octyl butyrate release rates. []
Q6: Can octyl butyrate be synthesized enzymatically?
A6: Yes, octyl butyrate can be synthesized through enzymatic esterification reactions. Research highlights the use of lipases from various sources, including Pseudomonas cepacia [] and Croceibacter atlanticus [], for catalyzing the synthesis of octyl butyrate.
Q7: How does the chain length of the alcohol moiety in butyrate esters influence insect attraction?
A7: Studies on wasp attraction indicate that the optimal chain length for butyrate esters lies between hexyl and nonyl. While heptyl butyrate showed the highest attractancy to common wasps in New Zealand beech forests, octyl butyrate also displayed significant attraction. [] These findings highlight the importance of chain length for interaction with olfactory receptors in target insects.
Q8: Is there any safety assessment information available for octyl butyrate?
A8: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for octyl butyrate. [] While the specifics of the assessment are not provided in the abstract, this indicates that octyl butyrate's safety profile has been evaluated.
Q9: What are some alternatives to octyl butyrate as an insect attractant?
A9: Several compounds have been explored as alternatives to octyl butyrate for attracting specific insects. For example:
- Heptyl butyrate: This compound consistently demonstrated superior attractancy to yellowjackets compared to octyl butyrate. []
- 2,4-Hexadienyl butyrate: This compound has been used as a standard attractant for yellowjackets, although studies suggest heptyl butyrate and octyl butyrate may be more effective. []
- α-Ionone: This compound emerged as a powerful attractant for rose chafers, surpassing the efficacy of previously used lures, including those containing octyl butyrate. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


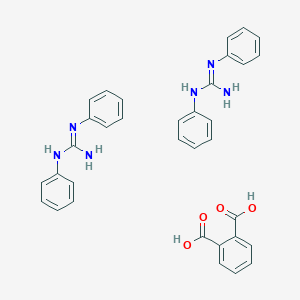

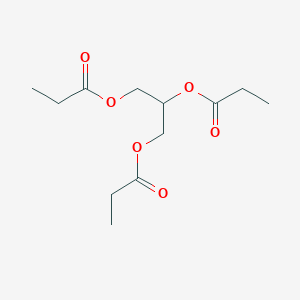
![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)
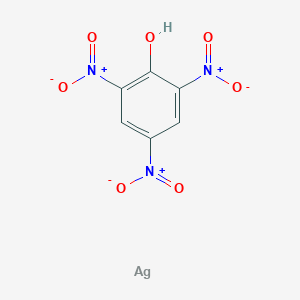

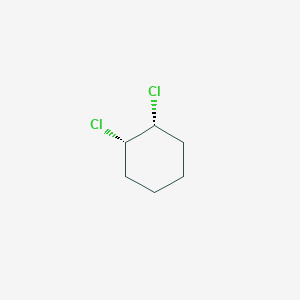

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)

